molecular formula C25H23N3O3S B3014642 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone CAS No. 897469-74-8

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone

Cat. No. B3014642
CAS RN: 897469-74-8
M. Wt: 445.54
InChI Key: QJBTVMXZLHHDFX-UHFFFAOYSA-N
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Description

This compound is a novel derivative synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . It has been evaluated for anti-inflammatory activity .


Synthesis Analysis

The synthesis process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .

Scientific Research Applications

Antitumor and Cytotoxic Activity

The compound’s structure suggests it may interfere with cancer cell growth. Researchers have synthesized similar benzothiazole derivatives and observed antitumor effects. For instance, reports that [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells.

Anti-Inflammatory Effects

Thiazoles have been linked to anti-inflammatory properties. Although direct evidence for this compound is limited, its structural features align with known anti-inflammatory agents. Researchers have reported similar effects in thiazole derivatives .

Neuroprotective Potential

Given the presence of the piperazine ring, this compound might influence neurotransmitter systems. Neuroprotective properties could be explored, especially considering the role of thiazoles in nervous system function .

Antiviral Activity

Thiazoles have shown promise as antiviral agents. While data on this specific compound are lacking, its structural resemblance to known antiviral molecules warrants further investigation .

Corrosion Inhibition

Interestingly, thiazoles have been studied for their ability to combat corrosion. Although not directly tested for this compound, the presence of the thiazole ring suggests potential protective effects on metal surfaces .

Future Directions

The future directions for this compound could involve further studies to understand its mechanism of action, especially its anti-inflammatory properties. Additionally, more research could be conducted to explore its potential therapeutic applications .

properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-30-21-11-12-22-23(17-21)32-25(26-22)28-15-13-27(14-16-28)24(29)18-7-9-20(10-8-18)31-19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBTVMXZLHHDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone

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